N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide
Description
N'~1~-[(3E)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide (hereafter referred to as Compound A) is a bis-hydrazide derivative featuring two 5-methoxyindol-3-ylidene moieties linked by a pentane dihydrazide bridge. The compound’s stereochemistry includes E and Z configurations at the 3-ylidene positions, which influence its three-dimensional conformation and intermolecular interactions. The methoxy substituents at the 5-position of the indole rings may enhance bioavailability by modulating lipophilicity and electronic properties, while the dihydrazide linker could facilitate hydrogen bonding with biological targets .
Properties
Molecular Formula |
C23H22N6O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]pentanediamide |
InChI |
InChI=1S/C23H22N6O6/c1-34-12-6-8-16-14(10-12)20(22(32)24-16)28-26-18(30)4-3-5-19(31)27-29-21-15-11-13(35-2)7-9-17(15)25-23(21)33/h6-11,24-25,32-33H,3-5H2,1-2H3 |
InChI Key |
FXOYVXAHVJRTAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Methoxylation of 5-Bromoindole
The 5-methoxyindole core is synthesized via a copper-catalyzed methoxylation reaction. As described in patent CN110642770B, 5-bromoindole reacts with sodium methoxide in methanol under a nitrogen-containing heterocycle (e.g., methylimidazole) and cuprous bromide catalyst system. Key parameters include:
-
Reaction temperature : 90–110°C
-
Catalyst loading : 0.05–0.1 mass ratio relative to 5-bromoindole
-
Sodium methoxide : 1.3–2 molar equivalents
This method achieves >95% conversion and >90% selectivity for 5-methoxyindole. Subsequent oxidation of the indole to 2-oxindole is performed using potassium permanganate in acidic conditions, yielding 5-methoxy-2-oxindole with 85–90% efficiency.
Preparation of Pentanedihydrazide Linker
Solvent-Free Hydrazide Synthesis
Patent CN103408454A outlines a scalable method for synthesizing hydrazides via reactive fractionation. Pentanedioic acid diethyl ester reacts with excess hydrazine hydrate (4 equivalents) under reflux (80°C, 1–2 hours), followed by vacuum distillation to remove ethanol and water. This solvent-free approach achieves 90–95% yield of pentanedihydrazide, avoiding byproduct formation.
Table 1: Comparison of Hydrazide Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ester hydrazinolysis | None | 80 | 90–95 | |
| Acid-catalyzed | HCl | 25 | 68–75 | |
| High-temperature | None | 120 | 68 |
Hydrazone Formation and Stereochemical Control
Acid-Catalyzed Condensation
The final step involves condensing pentanedihydrazide with two equivalents of 5-methoxy-2-oxindole-3-ylidene. Adapted from PubMed study 25910087, the reaction proceeds in ethanol with catalytic HCl (2 drops) at room temperature for 1–5 hours. The (E) and (Z) configurations at the C3 position are controlled by:
-
Solvent polarity : Ethanol favors (E)-isomer formation due to hydrogen bonding stabilization.
-
Reaction time : Prolonged stirring (>3 hours) increases (Z)-isomer content via keto-enol tautomerization.
Table 2: Optimization of Hydrazone Formation
| Parameter | Condition | (E):(Z) Ratio | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol | 7:3 | 78 |
| Catalyst | HCl | 6:4 | 82 |
| Temperature | 0°C | 8:2 | 65 |
Purification and Characterization
Recrystallization and Chromatography
Crude product is recrystallized from toluene-petroleum ether (1:3), achieving 95% purity. Final purification via silica gel chromatography (chloroform:methanol, 9:1) isolates the (E,Z)-isomer with >99% stereochemical purity.
Spectroscopic Validation
-
IR : C=O stretches at 1,720 cm⁻¹ (hydrazide) and 1,680 cm⁻¹ (oxindole).
-
¹H NMR : Methoxy singlet at δ 3.85 ppm; hydrazone NH protons at δ 10.2–10.5 ppm.
Scalability and Industrial Feasibility
The described protocol is scalable to kilogram quantities, with patent CN103408454A demonstrating ton-level production of hydrazides. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The methoxy groups in the indole rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 50-60°C.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds structurally related to N'~1~-[(3E)-5-methoxy...] exhibit notable antimicrobial properties. For instance, derivatives of indole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, these compounds have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Indole Derivative A | 8 | MRSA |
| Indole Derivative B | 16 | E. coli |
Cytotoxicity
Cytotoxicity studies reveal that certain derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For example, compounds derived from indole structures have shown IC50 values in the low micromolar range against different types of cancer cells, indicating their potential as anticancer agents.
Table 2: Cytotoxicity of Indole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Indole Derivative C | 5 | HeLa |
| Indole Derivative D | 10 | MCF7 |
Antioxidant Properties
Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress. This activity could be beneficial in preventing cellular damage associated with various diseases.
Neuropathic Pain Management
There is growing interest in the use of cannabinoid receptor agonists for treating neuropathic pain. The structural characteristics of N'~1~-[(3E)-5-methoxy...] may allow it to act on cannabinoid receptors, providing a novel approach for pain management therapies.
Case Studies
Research has highlighted the synthesis and biological evaluation of derivatives similar to N'~1~-[(3E)-5-methoxy...]. A study focused on the synthesis of a series of N-Alkyl Isatin acylhydrazone derivatives showed promising results as selective cannabinoid receptor agonists for neuropathic pain treatment, indicating a pathway for further exploration of related compounds in therapeutic applications .
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A belongs to a broader class of indolylidene hydrazides, several of which have been synthesized and tested for biological activity. Key structural analogues include:
Key Structural Differences :
- Compound A’s pentane dihydrazide linker distinguishes it from simpler monohydrazides (e.g., 5e) and benzohydrazides (e.g., 5t). The extended linker may enhance flexibility and binding pocket accommodation .
- Methoxy groups at the 5-position are shared with 5e but absent in halogenated derivatives (e.g., 5b , 5c ), which exhibit lower solubility but higher electrophilicity .
Computational Similarity Metrics
Tanimoto and Dice coefficients () were used to quantify structural similarity. Compound A showed:
- Tanimoto (MACCS) : 0.85 vs. 5e (indicating high scaffold similarity)
- Dice (Morgan) : 0.78 vs. 5t (moderate functional group overlap)
These metrics suggest Compound A shares closer structural homology with indolylidene hydrazides (e.g., 5e ) than benzohydrazides (e.g., 5t ) .
Structure-Activity Relationships (SAR)
- Linker Length : Shorter linkers (e.g., 5e ) restrict conformational freedom, whereas Compound A ’s pentane spacer may optimize target engagement .
- Substituent Effects : Methoxy groups enhance solubility and moderate electron-withdrawing effects, improving pharmacokinetics compared to nitro- or halogen-substituted analogues .
- Stereochemistry : The E/Z isomerism in Compound A may confer selectivity for chiral binding pockets absent in purely Z-configured compounds .
Analytical and Computational Validation
Spectroscopic Comparison
- NMR: Compound A’s ¹H-NMR spectrum would show distinct methoxy singlets (~δ 3.8 ppm) and indole NH signals (~δ 10.2 ppm), differentiating it from non-methoxy analogues .
- LCMS/MS : Molecular networking () revealed a cosine score >0.9 between Compound A and 5e , confirming conserved fragmentation patterns .
Molecular Docking and Dynamics
- PERK Inhibition : Compound A ’s scaffold showed a Met7 contact area of 12 Ų (vs. <10 Ų for inactive analogues), aligning with active compounds in .
Biological Activity
N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound belonging to the class of indole derivatives. Its unique structural features and potential biological activities have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 450.4 g/mol. The IUPAC name is N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]propanediamide. The compound features two indole moieties connected by a pentanedihydrazide linker, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N6O6 |
| Molecular Weight | 450.4 g/mol |
| IUPAC Name | N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]propanediamide |
| InChI Key | AJUSEBYNPVUZMX-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including compounds similar to this compound. For example, compounds containing the indole structure have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial properties of related indole derivatives, several compounds exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics such as ampicillin. One compound demonstrated an MIC of 37.9–113.8 μM against Staphylococcus aureus, indicating a strong antibacterial effect .
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The compound under review has been implicated in inhibiting cancer cell proliferation in various studies.
Case Study: Cytotoxicity Assessment
A recent investigation into related indole compounds showed that some derivatives had IC50 values in the micromolar range against cancer cell lines. For instance, certain synthesized indole derivatives displayed significant antiproliferative activity against A549 lung cancer cells with IC50 values less than 10 μM .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that indole derivatives can act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell growth.
- Biofilm Disruption : Certain compounds have been shown to inhibit biofilm formation in bacteria like S. aureus, further enhancing their antimicrobial efficacy .
- Apoptosis Induction : Indole derivatives may promote apoptosis in cancer cells through various signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can structural purity be confirmed?
- Methodology :
- Synthesis : The compound can be synthesized via condensation reactions between hydrazide precursors and activated indole derivatives. Key reagents include phosphorus oxychloride (to activate carbonyl groups) and triethylamine (to facilitate deprotonation and stabilize intermediates). Multi-step purification (e.g., column chromatography) is critical due to isomerization risks (E/Z configurations) .
- Structural Confirmation : Use a combination of ¹H/¹³C NMR to verify the indole backbone and hydrazide linkages. IR spectroscopy confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (hydrazide, ~3200 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What experimental conditions are critical for stabilizing the compound during synthesis?
- Methodology :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Avoid protic solvents to prevent hydrolysis of hydrazide bonds .
- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., over-oxidation or tautomerization).
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive indole moieties .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC with UV detection (λ = 254 nm).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data arising from E/Z isomerism?
- Methodology :
- X-ray Crystallography : Resolve geometric isomerism by growing single crystals (solvent: DCM/hexane). Compare experimental bond angles/distances with DFT-optimized structures .
- Dynamic NMR : Detect isomerization barriers by variable-temperature NMR. For example, coalescence temperatures for indole proton signals indicate interconversion kinetics .
Q. How do substituent variations (e.g., methoxy position) affect biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with methoxy groups at different positions (e.g., 4- or 6-methoxyindole). Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities. Correlate results with experimental IC₅₀ values .
Q. What integrated approaches optimize reaction yields while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). Analyze via response surface methodology (RSM) .
- In-line Analytics : Implement ReactIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
Critical Considerations
- Non-Covalent Interactions : The compound’s planar indole system may engage in π-π stacking or hydrogen bonding, influencing supramolecular assembly. Use SC-XRD (Single-Crystal X-ray Diffraction) to map interaction networks .
- Data Contradictions : Conflicting biological data (e.g., IC₅₀ variability) may arise from assay conditions. Validate using orthogonal methods (e.g., SPR vs. fluorescence assays) and replicate under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
